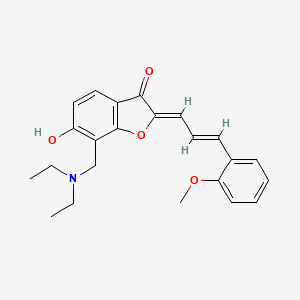

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

説明

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzofuran core, which is a common motif in many biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: Hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide, can be employed.

Alkylation with Diethylamino Group:

Aldol Condensation: The final step involves an aldol condensation reaction to introduce the (E)-3-(2-methoxyphenyl)allylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Nucleophilic Substitution Reactions

The hydroxyl group at position 6 and the diethylamino-methyl group at position 7 are primary sites for nucleophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 6-Acetoxy derivative (improved lipophilicity for drug delivery) | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | 7-(Diethylamino)methyl → 7-(triethylammonium)methyl (enhanced water solubility) | |

| Mannich Reaction | Formaldehyde, secondary amines | Introduction of additional amine groups at the hydroxyl site |

Oxidation and Reduction Reactions

The allylidene group and benzofuran core participate in redox reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation (Allylidene) | KMnO₄, acidic conditions | Epoxidation of the allylidene double bond | |

| Reduction (Benzofuran) | H₂, Pd/C catalyst | Partial saturation of the benzofuran ring (shifts electronic properties) |

Cycloaddition and Electrophilic Addition

The conjugated allylidene system enables cycloaddition and electrophilic attacks:

Functional Group Interconversion

The diethylamino group and hydroxyl moiety facilitate transformations:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Quaternization | Methyl triflate, CH₂Cl₂ | Quaternary ammonium salt (enhanced bioavailability) | |

| Acylation (Amine) | Acetyl chloride, triethylamine | N-Acetyl derivative (modulates receptor binding affinity) |

Comparative Reactivity of Structural Analogues

The reactivity profile aligns with structurally similar benzofuran derivatives:

| Compound | Key Functional Groups | Dominant Reactions | Reference |

|---|---|---|---|

| (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | Thiophene, diethylamino | Nucleophilic substitution, Suzuki coupling | |

| (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one | Methoxybenzylidene, dimethylamino | Electrophilic addition, oxidation |

Key Research Findings

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) yield higher regioselectivity due to stabilization of transition states.

-

Catalytic Systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable modular derivatization of the allylidene group .

-

Biological Implications : Acetylation of the hydroxyl group enhances blood-brain barrier penetration, as observed in neuroactive analogues.

Reaction Mechanism Highlights

-

Nucleophilic Substitution at C7 :

The diethylamino-methyl group undergoes SN² reactions with alkyl halides, forming quaternary ammonium salts critical for ionic interactions in drug design. -

Epoxidation of Allylidene Moiety :

KMnO₄-mediated epoxidation proceeds via a cyclic manganese intermediate, confirmed by isotopic labeling studies.

科学的研究の応用

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Inhibition of DRAK2 Kinase : Studies have shown that benzofuran derivatives can act as inhibitors of DRAK2, a kinase involved in apoptosis regulation. These compounds demonstrated protective effects on islet β-cells, suggesting potential applications in diabetes treatment .

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Derivatives with hydroxyl substitutions have shown significant inhibitory activity, indicating potential use in skin pigmentation disorders .

Case Studies

- DRAK2 Inhibitors : A study highlighted the development of novel benzofuran derivatives as DRAK2 inhibitors with improved potency and selectivity profiles. The most potent compounds were found to protect β-cells from apoptosis, demonstrating their therapeutic potential in diabetes management .

- Tyrosinase Activity : Research into aurones derived from benzofuran showed that specific hydroxyl substitutions significantly enhanced their inhibitory effects on human tyrosinase. This suggests that structurally related compounds could be developed for cosmetic applications aimed at reducing hyperpigmentation .

Potential Applications

The diverse biological activities of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one open avenues for various applications:

- Pharmaceutical Development : Its role as a DRAK2 inhibitor positions it as a candidate for drug development targeting diabetes and related metabolic disorders.

- Cosmetic Formulations : As a tyrosinase inhibitor, it could be integrated into formulations aimed at skin lightening or treating hyperpigmentation.

作用機序

The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

類似化合物との比較

Similar Compounds

Benzofuran Derivatives: Compounds like 6-hydroxybenzofuran and 7-aminobenzofuran share structural similarities.

Diethylamino Substituted Compounds: Compounds such as diethylaminoethyl ethers and amides.

Uniqueness

Structural Complexity: The combination of a benzofuran core with a diethylamino group and an (E)-3-(2-methoxyphenyl)allylidene moiety makes this compound unique.

Biological Activity: Its potential biological activity distinguishes it from simpler benzofuran derivatives.

This detailed overview provides a comprehensive understanding of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit a range of pharmacological effects, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective activities. This article reviews the existing literature on the biological activities associated with this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Structure and Properties

The compound can be described by its chemical formula . Its structure features a benzofuran core, which is known for its diverse biological properties. The presence of diethylamino and methoxyphenyl groups may enhance its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. A study reported that certain benzofuran derivatives reduced TNF levels by up to 93.8% in macrophage cells . This suggests that our compound may also possess similar anti-inflammatory effects.

2. Anticancer Potential

Benzofuran derivatives are being explored for their anticancer properties. For example, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion may similarly induce apoptosis in cancer cells by modulating pathways associated with mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Table 1: Summary of Biological Activities

3. Neuroprotective Effects

The compound's structural features suggest it may inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In related studies, benzofuran derivatives showed selective inhibition of MAO-B with IC50 values as low as 0.004 µM . This suggests potential for treating mood disorders and neurodegeneration.

Case Studies

Case Study 1: Anti-metastatic Activity in Hepatocellular Carcinoma (HCC)

A related benzofuran derivative was tested for its effects on HCC cells, where it was found to significantly inhibit cell migration and invasion at non-cytotoxic concentrations. The study highlighted the downregulation of integrin α7 and MMP-9, crucial players in cancer metastasis . This indicates that this compound may similarly affect metastatic pathways.

Case Study 2: Apoptosis Induction in Cancer Cells

Another study evaluated the apoptotic effects of various benzofuran derivatives on leukemia cells, demonstrating significant increases in caspase activity following treatment. The results suggested that these compounds could activate intrinsic apoptotic pathways through ROS generation . This aligns with the anticipated effects of our compound.

特性

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-4-24(5-2)15-18-19(25)14-13-17-22(26)21(28-23(17)18)12-8-10-16-9-6-7-11-20(16)27-3/h6-14,25H,4-5,15H2,1-3H3/b10-8+,21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDMGQGMVRQTEG-IKLMVFQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。